
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide is a quaternary pyridinium salt. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure features a pyridinium ring substituted with a hexyl chain linked to a dimethylpyrimidinylthio group, making it a unique and versatile molecule .
Preparation Methods
The synthesis of 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide typically involves the reaction of pyridine with a suitable alkylating agent. The process can be summarized as follows:
Starting Materials: Pyridine, 4,6-dimethyl-2-pyrimidinylthiol, and a hexyl bromide derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The pyridine is first reacted with the hexyl bromide derivative to form the intermediate hexylpyridinium bromide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide involves its interaction with cellular membranes and enzymes. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .
Comparison with Similar Compounds
1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide can be compared with other quaternary pyridinium salts, such as:
1-(6-(Pyridin-2-ylthio)hexyl)pyridinium bromide: Similar structure but with a pyridinylthio group instead of a dimethylpyrimidinylthio group.
1-(6-(Benzylthio)hexyl)pyridinium bromide: Features a benzylthio group, offering different reactivity and applications.
1-(6-(Phenylthio)hexyl)pyridinium bromide: Contains a phenylthio group, which may impart unique properties compared to the dimethylpyrimidinylthio group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90094-32-9 |
|---|---|
Molecular Formula |
C17H24BrN3S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-(6-pyridin-1-ium-1-ylhexylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C17H24N3S.BrH/c1-15-14-16(2)19-17(18-15)21-13-9-4-3-6-10-20-11-7-5-8-12-20;/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DEKGQHJBZZDAKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCCC[N+]2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


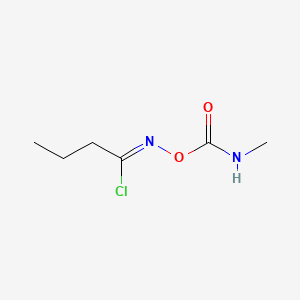
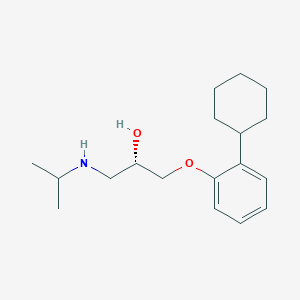

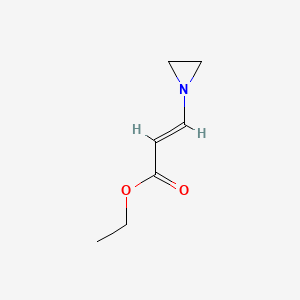
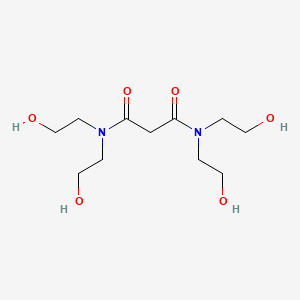
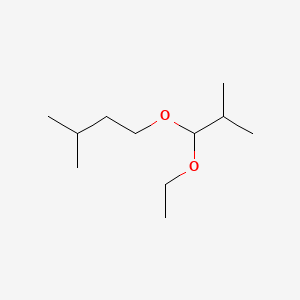
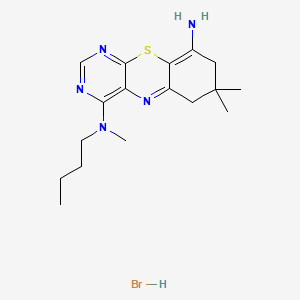
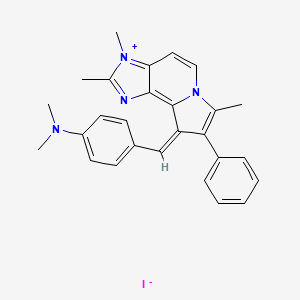
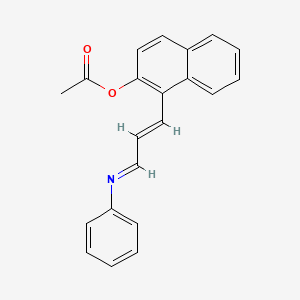
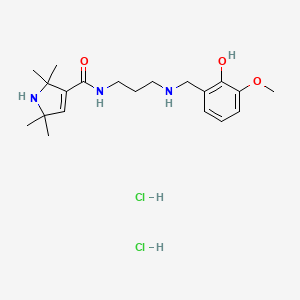

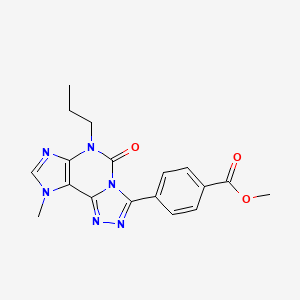
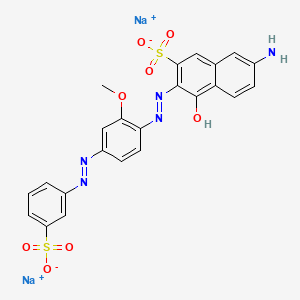
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
